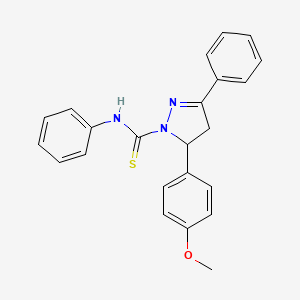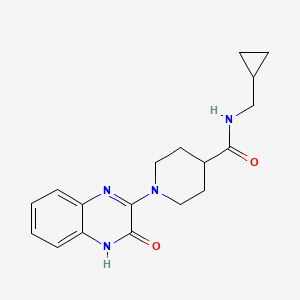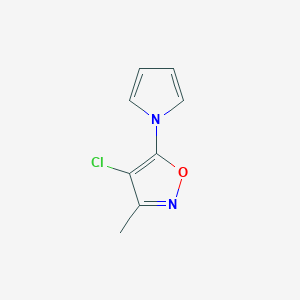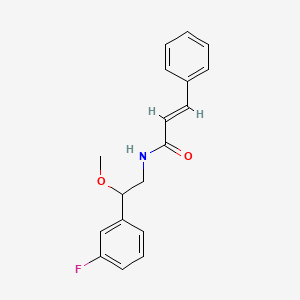
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Applications De Recherche Scientifique
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. This compound has also been studied for its potential use in treating neuropathic pain and has been shown to be effective in reducing pain in animal models.
Mécanisme D'action
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide works by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the inflammatory response and is a target for many anti-inflammatory drugs. By inhibiting the activity of p38 MAP kinase, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to reduce the activation of immune cells, such as macrophages and T cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. This compound is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, this compound does have some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. In addition, this compound has been shown to have some toxicity at high doses, which can limit its use in animal studies.
Orientations Futures
For the study of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide include the development of more potent and selective inhibitors of p38 MAP kinase and the study of its role in other medical conditions.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide involves the reaction of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid with pentylamine. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been validated by several studies and has been shown to produce high yields of this compound.
Propriétés
IUPAC Name |
5-chloro-2-methylsulfonyl-N-pentylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-4-5-6-14-12(16)9-7-11(19(2,17)18)15-8-10(9)13/h7-8H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVHTLNEQBBFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC=C1Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
![2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2451914.png)




![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)


![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2451928.png)

